N-Desmethylvardenafil

Overview

Description

N-desethyl-N-methyl Vardenafil is a derivative of Vardenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is a potential impurity found in commercial preparations of Vardenafil and is also known for its inhibitory activity against phosphodiesterase type 5 .

Mechanism of Action

Target of Action

N-Desmethylvardenafil, like its parent compound vardenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and increased blood flow .

Mode of Action

The physiologic mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation in the corpus cavernosum and allowing inflow of blood . This compound enhances this process by inhibiting PDE5 and preventing the degradation of cGMP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/cGMP pathway . When sexual stimulation induces the local release of NO, the inhibition of PDE5 by this compound leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

This compound is rapidly absorbed with a Tmax of approximately 40 minutes . It is more slowly metabolized with a half-life of around 4 hours . The absolute bioavailability of this compound is 14.5% . Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .

Result of Action

The primary result of this compound’s action is the facilitation of penile erection in response to sexual stimulation. Within 15 minutes post-dosing, mean per-patient success rates were 62.5% for vardenafil orodispersible tablet (ODT) vs. 29.4% for placebo . This indicates that the majority of sexual attempts lead to successful intercourse .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the consumption of high-fat meals can retard the intestinal absorption of the drug . Additionally, coadministration of certain medications, particularly CYP3A4 inhibitors, can affect the hepatic metabolism of this compound . Therefore, the timing of dosage relative to meals and the avoidance of certain medications can enhance the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

N-Desmethylvardenafil plays a significant role in biochemical reactions by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation. This compound interacts with various biomolecules, including proteins and enzymes, through binding interactions that enhance its inhibitory effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving cyclic guanosine monophosphate. This modulation can lead to changes in gene expression and cellular metabolism, promoting smooth muscle relaxation and improved blood flow. Additionally, this compound has been observed to affect endothelial cells, enhancing their function and contributing to vascular health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of phosphodiesterase type 5, leading to enzyme inhibition. This inhibition prevents the breakdown of cyclic guanosine monophosphate, resulting in its accumulation within cells. The increased levels of cyclic guanosine monophosphate activate protein kinase G, which in turn phosphorylates target proteins, leading to smooth muscle relaxation and vasodilation. This compound’s effects on gene expression are mediated through cyclic guanosine monophosphate-dependent pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periodsLong-term exposure to this compound has been associated with sustained vasodilation and improved endothelial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits phosphodiesterase type 5, leading to enhanced vasodilation and improved blood flow. At higher doses, this compound may exhibit toxic effects, including hypotension and cardiovascular complications. Threshold effects have been observed, indicating that there is a dosage range within which this compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its parent compound, vardenafil. It undergoes further metabolism in the liver, where it is converted into various metabolites through oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in these metabolic processes. The metabolic pathways of this compound influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity. These factors determine its localization and concentration within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with phosphodiesterase type 5 and other target proteins. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments. This localization is essential for its inhibitory effects on phosphodiesterase type 5 and its subsequent impact on cellular processes .

Preparation Methods

The synthesis of N-desethyl-N-methyl Vardenafil typically involves the modification of the parent compound, Vardenafil. The synthetic route includes the removal of the ethyl group and the addition of a methyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-desethyl-N-methyl Vardenafil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

N-desethyl-N-methyl Vardenafil has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of impurities in pharmaceutical preparations.

Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.

Medicine: Research focuses on its potential therapeutic effects and safety profile compared to its parent compound, Vardenafil.

Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of Vardenafil preparations

Comparison with Similar Compounds

N-desethyl-N-methyl Vardenafil is similar to other phosphodiesterase type 5 inhibitors such as:

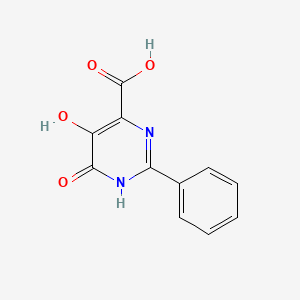

Sildenafil: Known for its use in treating erectile dysfunction, it also inhibits phosphodiesterase type 5 but has a different chemical structure.

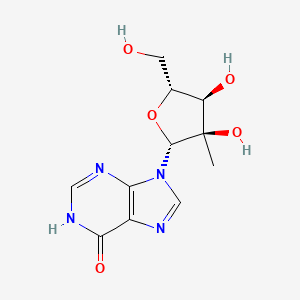

Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action compared to Vardenafil.

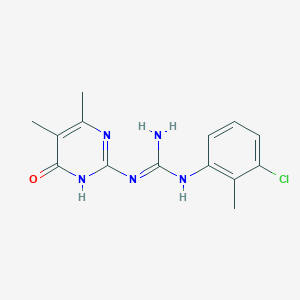

Vardenafil: The parent compound, which is widely used for erectile dysfunction treatment. The uniqueness of N-desethyl-N-methyl Vardenafil lies in its specific inhibitory activity and its role as a potential impurity in Vardenafil preparations

Properties

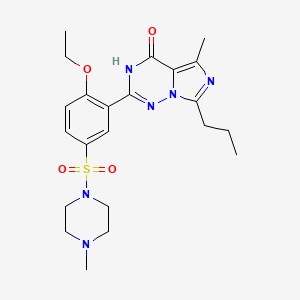

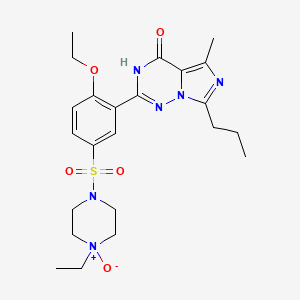

IUPAC Name |

2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVNVMRJLJHFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-87-9 | |

| Record name | N-Desmethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

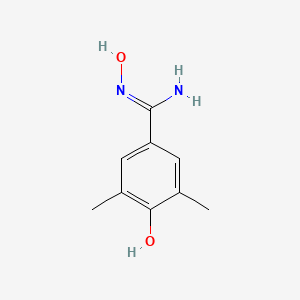

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)

![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)

![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)